![molecular formula C16H13BrN2O3 B2473479 ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate CAS No. 1630101-74-4](/img/structure/B2473479.png)
ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate
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Description
Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate is a chemical compound with the linear formula C10H9BrN2O2 . It is a solid substance with a molecular weight of 269.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 269.1 .Scientific Research Applications
FGFR Inhibition for Cancer Therapy
The fibroblast growth factor receptor (FGFR) family plays a crucial role in regulating cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer . Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate has been investigated as an FGFR inhibitor. Compound 4h, derived from this structure, exhibits potent inhibitory activity against FGFR1–4 isoforms, with low molecular weight. It effectively suppresses breast cancer cell proliferation, induces apoptosis, and inhibits migration and invasion .
BCL-2 Inhibition for Leukemia and Breast Cancer
Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate, an intermediate in the synthesis of ABT-199 (venetoclax), is a potent and selective BCL-2 inhibitor. ABT-199 has shown remarkable antitumor activity against chronic lymphocytic leukemia (CLL) cells and estrogen receptor-positive breast cancer. By targeting BCL-2, it promotes apoptosis while sparing platelets .
Imidazole-Containing Compounds for Therapeutic Applications
Although not directly related to the compound, imidazole-containing compounds have therapeutic potential. They exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Researchers continue to explore their applications in drug development .
Pyrazolo[3,4-b]pyridines: A Versatile Scaffold
While not specific to ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate, pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds with two possible tautomeric forms: 1H and 2H. Over 300,000 pyrazolo[3,4-b]pyridines have been described, with applications in various fields. These compounds are included in more than 5500 references and 2400 patents, highlighting their versatility and potential .
properties
IUPAC Name |
ethyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-2-21-16(20)13-4-3-11(17)8-14(13)22-12-7-10-5-6-18-15(10)19-9-12/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMBNSRXYQXRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)OC2=CN=C3C(=C2)C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate |
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